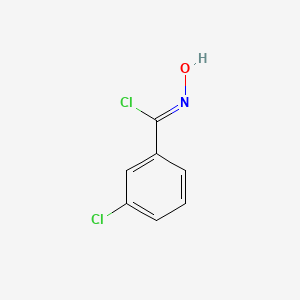

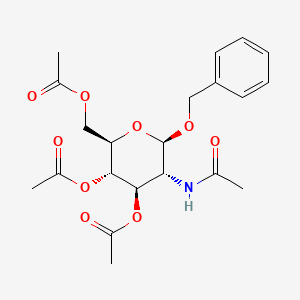

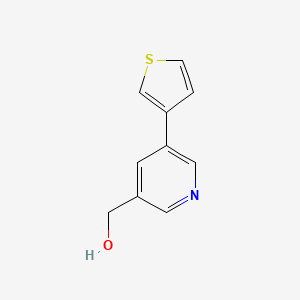

![molecular formula C11H6N2O2 B1337553 Imidazo[1,2-b]isoquinoline-5,10-dione CAS No. 36142-27-5](/img/structure/B1337553.png)

Imidazo[1,2-b]isoquinoline-5,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused ring structure that combines imidazole and isoquinoline moieties, which can be further functionalized to enhance their pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-b]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a one-pot three-component reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and pyridin-2-amines in the presence of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst, yielding pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines in good-to-high yields . Another method employs a Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, allowing for controlled structural diversity at specific positions on the imidazo[1,2-b]isoquinoline scaffold . Additionally, a redox-neutral photocatalytic radical cascade cyclization has been developed for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives, demonstrating good functional group tolerance and a broad substrate scope .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]isoquinoline derivatives has been elucidated using various analytical techniques. X-ray crystallography has revealed the flat three-dimensional structure of annulated imidazo[4,5-c]isoquinolines . Similarly, the structures of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives have been characterized, with their electronic distributions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Imidazo[1,2-b]isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, a tandem Pd-catalyzed alkylation-direct arylation sequence has been utilized for the one-step synthesis of imidazo[5,1-a]isoquinolines, showcasing the versatility of these compounds in forming complex structures . Moreover, a solvent-free reaction between acenaphthoquinone, benzils, and ammonium acetate has been reported for the synthesis of benzo[d,e]imidazo[2,1-a]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]isoquinoline derivatives have been systematically investigated. The photophysical and electrochemical properties, as well as thermal stabilities, of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety, have been studied, indicating their potential for applications in materials science . Additionally, the cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been evaluated, with certain derivatives exhibiting high cytotoxicity against human tumor cell lines, suggesting their promise as anticancer agents .

Applications De Recherche Scientifique

Imidazo[1,2-b]isoquinoline-5,10-dione is a type of aromatic heterocycle . It’s a unique chemical with the linear formula C11H6N2O2 and a molecular weight of 198.183 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .

One study mentioned the structure of this molecule . The molecule is described as butterfly-shaped and is folded slightly along the O=C⋯C=O line, with a dihedral angle between the two parts being 6.42 (3)° . In the crystal, adjacent molecules are linked through C-H⋯O hydrogen bonds into infinite layers parallel to the ac plane . The layers are further connected into a three-dimensional network via π-π interactions formed between pairs of anti-parallel arranged molecules .

While not directly related to Imidazo[1,2-b]isoquinoline-5,10-dione, Imidazo[1,5-a]pyridine derivatives, a similar class of aromatic heterocycles, have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety And Hazards

Propriétés

IUPAC Name |

imidazo[1,2-b]isoquinoline-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOGWKIIAIXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482989 |

Source

|

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]isoquinoline-5,10-dione | |

CAS RN |

36142-27-5 |

Source

|

| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.